Catharanthine

Beschreibung

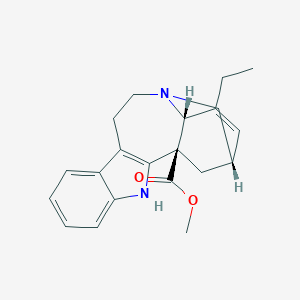

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKFQVZJOWHHDV-NQZBTDCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947621 | |

| Record name | Catharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2468-21-5 | |

| Record name | (+)-Catharanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2468-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catharanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002468215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATHARANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT0YJV846J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Catharanthine

Introduction

Catharanthine is a prominent monoterpenoid indole alkaloid (MIA) naturally produced by the medicinal plant Catharanthus roseus (Madagascar periwinkle) and also found in species like Tabernaemontana divaricata.[1] It belongs to the Iboga class of alkaloids and holds significant interest in the fields of pharmacology and synthetic chemistry.[2] this compound's primary importance stems from its role as a crucial biological and chemical precursor to the powerful dimeric anticancer alkaloids, vinblastine and vincristine.[1][3][4] These vital chemotherapeutic agents are formed through the coupling of this compound with another monomeric alkaloid, vindoline.[4][5] Beyond its precursor role, this compound itself exhibits a range of biological activities, making it a subject of intensive research for potential therapeutic applications. This guide provides a comprehensive overview of its core chemical, physical, and pharmacological properties for researchers and drug development professionals.

Chemical and Physical Properties

This compound is an organic heteropentacyclic compound with a complex, bridged ring system.[6] Its structural and physical characteristics are fundamental to its reactivity and biological function.

| Property | Data | Reference(s) |

| IUPAC Name | Methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | [6] |

| Systematic IUPAC Name | Methyl (6R,6aR,9S)-7-ethyl-9,10,12,13-tetrahydro-5H-6,9-methanopyrido[1′,2′:1,2]azepino[4,5-b]indole-6(6aH)-carboxylate | [1] |

| CAS Number | 2468-21-5 | [1][7] |

| Chemical Formula | C₂₁H₂₄N₂O₂ | [1][7] |

| Molar Mass | 336.43 g/mol | [1][6][7] |

| Appearance | White to pale yellow or beige solid powder | [8][9][] |

| Melting Point | 126-128 °C; 138-140 °C | [7][11] |

| Boiling Point (est.) | ~472.9 °C | [8][11] |

| Solubility | Soluble in DMSO (at 5 mg/mL with warming), chloroform, ethanol, and methanol. Slightly soluble in water (0.12 mg/mL at 25°C). | [8][] |

| pKa' | 6.8 | [7] |

| Optical Rotation [α]D | +29.8° to +38° (c=0.5, in CHCl₃) | [7][8] |

Spectroscopic Data

The structural elucidation and quantification of this compound rely on standard spectroscopic techniques.

| Spectroscopic Method | Data | Reference(s) |

| UV-Vis Spectroscopy | λmax (in ethanol): 226, 284, 292 nm (log ε 4.56, 3.92, 3.88) | [7] |

| Mass Spectrometry | ESI-MS: Detected as protonated molecular ion [M+H]⁺ at m/z 337.19. | [6][12] |

| ¹H-NMR Spectroscopy | Characteristic signals for indole alkaloids are well-documented. Spectra have been used to identify and quantify this compound in plant extracts and differentiate it from other alkaloids like vindoline. | [13][14] |

Pharmacology and Mechanism of Action

This compound demonstrates a variety of pharmacological effects by interacting with multiple biological targets. Its activities range from the modulation of ion channels to the induction of autophagy, a cellular degradation process.

Ion Channel and Receptor Modulation

This compound is a known inhibitor of several ion channels and receptors. It non-competitively antagonizes muscle-type nicotinic acetylcholine receptors (nAChRs) and competitively inhibits α9α10 nAChRs.[1] It also directly blocks voltage-operated L-type Ca²⁺ channels (VOCCs), particularly in vascular smooth muscle cells, which contributes to its effects of lowering blood pressure and heart rate.[1][15] Furthermore, it is a potent inhibitor of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1]

Induction of Autophagy

In cancer cell lines, such as liver HepG2 cells, this compound has been shown to induce cell death through mechanisms beyond simple cytotoxicity.[16] It activates autophagy signaling pathways by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[16] This inhibition leads to the upregulation of autophagy-related genes like Beclin1 and ULK1 and promotes the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, ultimately leading to autophagic cell death.[16]

Biosynthesis

This compound is a monoterpenoid indole alkaloid derived from the central precursor strictosidine.[1][5] The biosynthesis begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the terpenoid pathway) to form strictosidine, a reaction catalyzed by strictosidine synthase (STR).[5] Strictosidine is then converted through a series of enzymatic steps, many of which are still not fully characterized, into this compound.[1][17]

Experimental Protocols

Protocol 1: Extraction from C. roseus and Semi-synthesis of Vinblastine

This protocol outlines a simplified method for extracting this compound and its direct use in the semi-synthesis of vinblastine.

A. Extraction of Alkaloid-Embonate Complexes [18]

-

Extraction: Dried and powdered leaves of Catharanthus roseus are extracted with an aqueous acidic solution (e.g., 0.1 M HCl). This protonates the alkaloids, rendering them soluble in the aqueous medium.

-

Precipitation: The acidic extract is filtered. An alkaline solution (e.g., NaOH) of embonic acid is added to the filtrate.

-

Complex Formation: As the pH of the mixture is adjusted (e.g., to pH 5), the alkaloids, primarily this compound and vindoline, form water-insoluble embonate complexes and precipitate out of the solution.

-

Isolation: The precipitate, rich in this compound and vindoline embonates, is collected by filtration or centrifugation. This crude mixture can be used directly for semi-synthesis.

B. Semi-synthesis of Vinblastine [18]

-

Reaction Setup: The dried precipitate (100 mg) is mixed with 0.1 M HCl (10 mL) and a citric acid buffer (e.g., pH 2.2, 10 mL). The mixture is cooled to 0 to -5 °C in an ice bath, and dichloromethane (10 mL) is added.

-

Oxidation-Reduction: The coupling reaction is initiated by slowly and simultaneously adding 30% aqueous H₂O₂, 10% aqueous NaClO, and a 0.1% solution of NaBH₄ in methanol over 3-5 hours with constant stirring. Singlet oxygen, produced in situ from the H₂O₂/NaClO reaction, oxidizes this compound, which then couples with vindoline. NaBH₄ serves as the reducing agent.

-

Monitoring and Yield: The pH of the reaction mixture is monitored, which will slowly increase. The reaction progress and yield of vinblastine can be analyzed using HPLC and confirmed by mass spectrometry.

Protocol 2: Isolation by Centrifugal Partition Chromatography (CPC)

This protocol describes a more advanced, preparative method for isolating pure this compound from a crude alkaloid mixture using pH-zone refining CPC.[19][20]

-

Sample Preparation: A crude alkaloid extract from C. roseus is obtained using standard methods. The extract is dissolved in the appropriate phase (aqueous or organic stationary phase) for injection.

-

CPC System Setup:

-

Biphasic Solvent System: A suitable two-phase solvent system is prepared (e.g., a mixture of n-hexane, n-butanol, and water).

-

Mobile Phase: The mobile phase contains a displacer acid (e.g., HCl).

-

Stationary Phase: The stationary phase contains a retainer base (e.g., triethylamine, TEA).

-

-

Separation Process (pH-Zone Refining):

-

The CPC column is filled with the stationary phase.

-

The sample, dissolved in the stationary phase, is injected into the column.

-

The mobile phase is pumped through the column. As the acidic mobile phase moves through, it protonates the basic alkaloids in the sample, causing them to partition into the mobile phase.

-

The alkaloids are separated into distinct rectangular zones based on their pKa values and partition coefficients.

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by UV absorbance and pH. The fractions corresponding to the this compound zone are pooled. Purity is confirmed by analytical techniques like HPLC and the structure is verified by MS and NMR.

This compound is a cornerstone molecule in the study of indole alkaloids. Its fundamental properties, from its chemical structure and physical characteristics to its complex pharmacology and biosynthesis, make it a molecule of enduring interest. As a vital precursor for vinblastine synthesis, it remains indispensable in the production of life-saving cancer therapies.[2][21] Furthermore, its intrinsic biological activities, including the modulation of ion channels and the induction of autophagy, suggest that this compound and its derivatives may hold untapped potential for the development of novel therapeutic agents for a range of diseases. The methodologies for its isolation and synthesis continue to be refined, paving the way for more efficient production and further exploration of its chemical and biological space.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 9. This compound | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. This compound CAS#: 2468-21-5 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Discrimination of Catharanthus roseus Leaves Infected by Phytoplasma Using 1H-NMR Spectroscopy and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Catharanthine Biosynthesis Pathway in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catharanthine biosynthesis pathway in the medicinal plant Catharanthus roseus. This compound is a crucial precursor for the production of the potent anti-cancer drugs vinblastine and vincristine. This document details the enzymatic steps, intermediate compounds, regulatory mechanisms, and experimental protocols relevant to the study of this vital metabolic pathway.

Introduction to this compound and its Significance

Catharanthus roseus, commonly known as the Madagascar periwinkle, produces a diverse array of terpenoid indole alkaloids (TIAs), with over 130 identified compounds. Among these, the bisindole alkaloids vinblastine and vincristine are of immense pharmaceutical importance due to their clinical use in cancer chemotherapy. These complex molecules are formed through the coupling of two monomeric precursors: this compound and vindoline. Due to the low in-planta accumulation of vinblastine and vincristine, extensive research has focused on understanding and engineering their biosynthetic pathways to improve yields. This compound, an iboga-type alkaloid, represents one of the terminal branches of the TIA pathway and is a critical substrate for the enzymatic reaction that forms the immediate precursor to vinblastine.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that occurs in specific cell types within the plant. The pathway originates from the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways, which provide the precursors tryptamine and secologanin, respectively.

The core pathway leading from the central TIA intermediate, strictosidine, to this compound involves a series of enzymatic conversions. Strictosidine is first deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This unstable intermediate is then converted to geissoschizine by geissoschizine synthase (GS) . Subsequently, geissoschizine oxidase (GO) acts on geissoschizine. The final step is catalyzed by This compound synthase (CS) , which converts the substrate into this compound.[1][2][3]

Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of this compound from strictosidine.

Quantitative Data on this compound Biosynthesis

The following tables summarize available quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway. It is important to note that obtaining precise and consistent quantitative data for this pathway can be challenging due to the complexity of the metabolic network and the low abundance of many intermediates.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) | kcat (s-1) | Optimal pH | Reference(s) |

| Geissoschizine Synthase (GS) | Strictosidine Aglycone | - | - | - | - | [4][5][6] |

| This compound Synthase (CS) | Dehydrosecodine | - | - | - | 9.5 | [7] |

Metabolite Concentrations in Catharanthus roseus Cultivars

The concentration of this compound and its precursors can vary significantly between different cultivars of C. roseus. The following table provides a comparative analysis of this compound and vindoline concentrations in the leaves of several commercially available cultivars.

| Cultivar | This compound (µg/g DW) | Vindoline (µg/g DW) | Reference(s) |

| Cooler Rose Hot | - | - | [8] |

| Pacifica Peach | 2903 ± 384 | 2082 ± 113 | [8] |

| Cora Burgundy | - | - | [9] |

| Cora Deep Lavender | - | - | [9] |

| Cora Red | - | - | [9] |

| Sunstorm Apricot | - | - | [9] |

| Titan Polka Dot | - | - | [9] |

| Albus | High | Low | [10] |

| Ocellatus | Moderate | High | [10] |

| Roseus | Low | Moderate | [10] |

Note: "-" indicates data not explicitly provided in the cited source for that specific metabolite.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Quantification of this compound and Precursors by HPLC-UV

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of this compound, vindoline, vinblastine, and vincristine.[11][12][13]

4.1.1. Sample Preparation (Leaf Tissue)

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

-

Add 1.5 mL of methanol and sonicate for 30 minutes at room temperature.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1 M phosphate buffer (pH 3.5) (B). A typical gradient could be: 0-20 min, 15-60% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

4.1.3. Quantification

-

Prepare standard solutions of this compound, vindoline, vinblastine, and vincristine of known concentrations in methanol.

-

Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

-

Quantify the alkaloids in the plant extracts by comparing their peak areas to the respective calibration curves.

Analysis of Terpenoid Indole Alkaloids by LC-MS/MS

This protocol outlines a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective analysis of a broader range of TIAs, including this compound and its intermediates.[14][15]

4.2.1. Sample Preparation Follow the same sample preparation procedure as described for HPLC-UV analysis (Section 4.1.1).

4.2.2. LC-MS/MS Conditions

-

LC System: A UPLC or HPLC system capable of generating sharp peaks.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of acetonitrile containing 0.1% formic acid (A) and water containing 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan for identification.

-

MRM Transitions:

-

This compound: m/z 337 -> 144

-

Vindoline: m/z 457 -> 397

-

Ajmalicine: m/z 353 -> 144

-

Vinblastine: m/z 811 -> 751

-

Vincristine: m/z 825 -> 765

-

4.2.3. Data Analysis

-

Identify compounds based on their retention times and specific MRM transitions.

-

Quantify the analytes using a calibration curve generated from authentic standards.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for analyzing the expression levels of genes involved in the this compound biosynthesis pathway using quantitative reverse transcription PCR (qRT-PCR).[16][17][18][19]

4.3.1. RNA Extraction and cDNA Synthesis

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

4.3.2. qRT-PCR

-

Primers: Design or use validated primers for the target genes (e.g., GS, GO, CS) and a reference gene (e.g., Actin, Ubiquitin). Primer sequences can be found in relevant literature.[18]

-

Reaction Mixture: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 1 min.

-

-

Melt curve analysis to verify product specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Enzyme Assays

Detailed protocols for specific enzyme assays in the this compound pathway are often specific to the research lab. The following provides a general workflow for a typical enzyme assay.

4.4.1. Protein Extraction

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing protease inhibitors and reducing agents like DTT).

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a Bradford or BCA assay.

4.4.2. General Enzyme Assay Protocol (Example for a Synthase)

-

Prepare a reaction mixture containing the appropriate buffer, co-factors (if any), and the substrate for the enzyme of interest.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding a known amount of the crude protein extract.

-

Incubate the reaction for a specific time period.

-

Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Analyze the reaction products by HPLC or LC-MS to determine the amount of product formed.

-

Calculate the enzyme activity as the amount of product formed per unit time per mg of protein.

Logical and Experimental Workflows

The following diagrams illustrate common experimental workflows for studying the this compound biosynthesis pathway.

Workflow for Metabolite Quantification

Workflow for Gene Expression Analysis

References

- 1. phcogrev.com [phcogrev.com]

- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Vindoline and this compound Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]

- 5. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Screening 64 cultivars Catharanthus roseus for the production of vindoline, this compound, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenotypic Variability and Anticancer Alkaloid Profiles of Catharanthus roseus Cultivars Grown Under a Vertical Farming System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC-ESI-HRMS/MS-Based Metabolite Profiling and Bioactivity Assessment of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transcriptome Analysis of Catharanthus roseus for Gene Discovery and Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Isolation of Catharanthine

This guide provides a comprehensive overview of the natural sources of the monoterpenoid indole alkaloid, this compound, and details the methodologies for its extraction, isolation, and purification. This compound is a crucial precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a medicinal plant belonging to the Apocynaceae family.[1][2][3] This plant produces over 130 terpenoid indole alkaloids (TIAs), with this compound being one of the major monomeric alkaloids.[2][3] Another reported, though less common, source is Tabernaemontana divaricata.[4]

This compound is found in various parts of the C. roseus plant, including the leaves, stems, and roots.[5][6] However, the leaves are the principal source for commercial extraction due to their relatively high concentration of the alkaloid.[1][7][8] Significant variation in this compound content exists among different cultivars of C. roseus.[7][8][9] For instance, the 'Pacifica Peach' cultivar has been shown to accumulate high levels of this compound.[7][8]

In addition to whole plants, biotechnological approaches using plant cell and tissue cultures of C. roseus, such as cell suspension and hairy root cultures, are actively researched and utilized for this compound production.[1][2][10] These in vitro systems offer a controlled environment for optimizing alkaloid yields.[2]

Quantitative Data: this compound Content

The concentration of this compound varies significantly depending on the source material, cultivar, and environmental conditions. The following tables summarize reported yields from various sources.

Table 1: this compound Content in Catharanthus roseus Cultivars (Leaves)

| Cultivar | This compound Content (mg/g Dry Weight) | Reference |

| Pacifica Polka Dot (PPD) | 3.79 | [9] |

| Pacifica Peach | 2.903 | [7][8] |

| General Yield | 2.0 | [1] |

| Cooler Pink (CP) | 0.9 | [9] |

Table 2: this compound Content in Catharanthus roseus In Vitro Cultures

| Culture Type | This compound Concentration (mg/L) | Elicitation/Condition | Reference |

| Compact Callus Clusters | >43 (Total Alkaloids) | Increased Sucrose | [2] |

| Cell Suspension Cultures | 0.005 - 0.02 mg/ml | Not Specified | [11] |

| Compact Callus Clusters | 3.78 | 8 mg/L Naproxen | [5] |

| Compact Callus Clusters | 2.38 | 2 mg/L Lovastatin | [5] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, partitioning, and chromatography. Traditional methods rely on acid-base liquid-liquid extraction, while modern approaches incorporate advanced chromatographic techniques for higher purity and yield.[1][12]

General Experimental Workflow

The overall process for isolating this compound from plant material can be visualized as follows:

General workflow for this compound isolation.

Detailed Experimental Protocols

Below are detailed methodologies synthesized from established procedures for the isolation of this compound.

Protocol 1: Acid-Base Extraction and Column Chromatography

This protocol is a conventional and robust method for obtaining a crude alkaloid mixture followed by chromatographic purification.[12][13][14]

I. Extraction:

-

Maceration: Air-dried and powdered leaves of C. roseus (e.g., 1 kg) are macerated in an acidic aqueous solution (e.g., 0.1 M HCl) or 80% methanol for 48 hours at room temperature.[12][14] The process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure at a temperature below 50°C to yield a gummy residue.[14]

II. Acid-Base Partitioning:

-

Acidification: The residue is redissolved in a 5% HCl solution (pH ~2) and left overnight in a refrigerator to precipitate non-alkaloidal materials.[14]

-

Defatting: The acidic solution is filtered and washed with an apolar organic solvent like chloroform or petroleum ether to remove pigments and lipids.[14][15] The aqueous layer containing the protonated alkaloid salts is retained.

-

Basification: The pH of the aqueous layer is adjusted to approximately 10 with an ammonia solution (25%).[14] This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Alkaloid Extraction: The alkaline solution is extracted multiple times with an organic solvent such as chloroform or dichloromethane.[14] The combined organic layers contain the crude alkaloid mixture.

-

Drying and Evaporation: The organic extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under vacuum to yield the crude alkaloid mixture.[14]

III. Chromatographic Purification:

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel.[15]

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity. A mixture of methylene chloride and ethyl acetate (e.g., 80:20) can be used to elute the fraction containing this compound and vindoline.[15]

-

Fraction Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[1][3]

-

Crystallization: The this compound-rich fractions are pooled, concentrated, and crystallized from a suitable solvent (e.g., acetone or ether) to obtain pure this compound base.[15]

Protocol 2: Solid-Phase Extraction and HPLC

This modern protocol offers a more rapid isolation process with high resolution.[1]

I. Extraction:

-

Ultrasonic Extraction: Dried leaves of C. roseus (e.g., 5 g) are extracted three times with 10 mL of methanol in an ultrasonic bath.[1]

-

Evaporation and Dissolution: The combined methanolic extract is evaporated to dryness. The residue is redissolved in 50 mL of 25% methanol containing a suitable ion-pairing agent like 0.05 M sodium n-heptane sulfonate.[1]

II. Solid-Phase Extraction (SPE):

-

Sorbent Loading: The dissolved extract is passed through a moderate-pressure chromatography column packed with a C18 sorbent.[1]

-

Washing: The column is washed to remove impurities.

-

Elution: The alkaloids are eluted from the C18 sorbent.

III. Semipreparative HPLC:

-

Purification: The eluted fraction from SPE is further purified using semipreparative HPLC on a C18 column.[1]

-

Fraction Collection: The peak corresponding to this compound is collected based on the retention time of a standard.

-

Final Product: The collected fraction is evaporated to yield pure this compound. This method can yield approximately 2 mg of this compound from 1 g of dried leaves.[1]

Biosynthetic Origin

This compound is a terpene indole alkaloid derived biosynthetically from the precursor strictosidine.[4] The pathway involves multiple enzymatic steps, many of which are not yet fully characterized. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing this compound production in plants or microbial hosts.

Simplified precursor relationship in this compound biosynthesis.

Analytical Techniques for Identification

Accurate identification and quantification of this compound during the isolation process are critical. Several analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for both separation and quantification, often coupled with UV or photodiode array (PDA) detectors.[3][10]

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity for identification based on mass-to-charge ratio.[16][17]

-

UV-Vis Spectrophotometry: this compound exhibits characteristic absorption peaks in the UV-Vis spectrum (around 220-300 nm) due to its indole moiety, which can be used for quantification.[11]

-

Cyclic Voltammetry (CV): This electrochemical method can detect low concentrations of this compound due to the interaction of the indole moiety with the electrode surface.[11]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Screening 64 cultivars Catharanthus roseus for the production of vindoline, this compound, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Analysis of this compound content and agronomic traits in Catharanthus roseus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection and Quantification of this compound Alkaloids in Catharanthus Roseus Leaves using Electrochemical and Optical Methods | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FR2544318A1 - PROCESS FOR THE PREPARATION OF VINDOLINE AND this compound - Google Patents [patents.google.com]

- 16. This compound | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 17. researchgate.net [researchgate.net]

Pharmacological Profile of Catharanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine is a monoterpenoid indole alkaloid found in the medicinal plant Catharanthus roseus. It serves as a crucial precursor, along with vindoline, for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1][2] While its role as a biosynthetic intermediate is well-established, this compound itself possesses a distinct and complex pharmacological profile, exhibiting a range of activities across various biological systems. This document provides an in-depth technical overview of the pharmacology of this compound, focusing on its mechanisms of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Mechanism of Action

This compound interacts with multiple molecular targets, leading to a diverse array of cellular effects. Its mechanisms of action are multifaceted, involving ion channels, receptor modulation, enzyme inhibition, and interference with cytoskeletal components.

1.1. Interaction with Ion Channels and Receptors

This compound modulates the activity of several key ion channels and receptors, contributing to its cardiovascular and neurological effects.

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a competitive inhibitor of α9α10 nAChRs and a noncompetitive antagonist of muscle-type nAChRs.[3] Its potency is higher at α9α10 nAChRs compared to α3β4 and α4β2 subtypes.[3] This activity is being explored for the management of neuropathic pain.[3]

-

Calcium Channels: It is a direct blocker of CaV2.2 voltage-gated calcium channels.[3] Furthermore, it inhibits L-type voltage-operated calcium channels (VOCCs) in both vascular smooth muscle cells and cardiomyocytes, leading to vasodilation and reduced cardiac contractility.[4]

-

GABAA Receptors: this compound potentiates the GABAA receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[5] It achieves this by binding to a transmembrane site at the β(+)/α(-) interface, a site distinct from those for benzodiazepines, etomidate, or neurosteroids, suggesting a novel allosteric modulatory mechanism.[5]

-

TRPM8: It is also a potent inhibitor of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[3]

1.2. Effects on Cellular Signaling and Processes

This compound influences fundamental cellular processes, including autophagy, apoptosis, and intracellular signaling cascades.

-

Autophagy and Apoptosis: In cancer cells, this compound has been shown to induce both apoptosis and autophagy.[6] It activates autophagy signaling pathways by inhibiting the mammalian target of rapamycin (mTOR). This inhibition leads to the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1.[6] It also increases levels of the autophagy inducer sirtuin-1 while decreasing the expression of the pro-survival protein Akt.[6]

-

Tubulin Polymerization: this compound interacts with tubulin, the building block of microtubules. While it is significantly less potent than its dimeric derivatives, vinblastine and vincristine, it can induce the self-association of tubulin into linear polymers.[4][7] This interaction is primarily driven by the indole part of the this compound molecule.[7]

-

cAMP Levels: In brain tissue, this compound can increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting the enzyme cAMP phosphodiesterase.[3][6]

1.3. Enzyme Inhibition

-

Acetylcholinesterase (AChE): A mixture of alkaloids from C. roseus, including this compound, demonstrated concentration-dependent inhibition of acetylcholinesterase, an enzyme critical for cholinergic neurotransmission.[4]

-

ABL1 Kinase: In silico molecular docking studies have identified this compound as a potential inhibitor of the ABL1 kinase, a key target in the treatment of leukemia.[8]

Pharmacodynamics

The diverse mechanisms of action of this compound translate into a range of physiological and biochemical effects observed in both in vitro and in vivo models.

2.1. Cardiovascular Effects

Intravenous administration of this compound to anesthetized rats results in rapid, dose-dependent decreases in blood pressure, heart rate, and cardiac contractility.[4] These effects are primarily attributed to its blockade of calcium channels in vascular smooth muscle and cardiomyocytes, leading to vasodilation of resistance arterioles and negative inotropic and chronotropic effects on the heart.[4]

2.2. Anticancer Activity

This compound exhibits direct cytotoxic and pro-apoptotic effects against various cancer cell lines, including HepG2 liver carcinoma and HCT-116 colorectal carcinoma cells.[1][6] Its ability to inhibit mTOR and induce autophagy and apoptosis contributes to this anticancer activity.[6] However, its cytotoxicity is generally weaker than that of vinblastine and vincristine.[9]

2.3. Other Pharmacological Effects

-

Diuretic Activity: this compound has been reported to possess diuretic properties.[1]

-

Pancreatic Secretion: It stimulates the release of amylase from pancreatic fragments.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, providing insights into its potency, efficacy, and binding characteristics.

Table 1: In Vitro Potency and Efficacy (IC50 Values)

| Target/Assay | System | IC50 Value | Reference(s) |

| nAChR-mediated diaphragm contraction | Rat diaphragm | 59.6 µM | [4][] |

| Acetylcholinesterase (AChE) Inhibition | In vitro (as part of a mixture) | ~2.25 µg/mL | [4] |

| L-type VOCC Inhibition | Vascular Smooth Muscle Cells (MA) | 8 µM | [4] |

| L-type VOCC Inhibition | Cardiomyocytes | 220 µM | [4] |

| Epibatidine-induced Ca2+ influx | TE671 cells | 17-25 mM | [4] |

| Cytotoxicity | HCT-116 cells | 200 µg/mL | [1] |

Table 2: Binding Affinities and Constants

| Target | Method | Binding Constant / Affinity | Reference(s) |

| Tubulin α-β dimer | Fluorescence perturbation | Kb = 2.8 x 103 M-1 (2.8 mM) | [4][7] |

| ABL1 Kinase | In silico molecular docking | -6.16 kcal/mol | [8] |

| mTOR (FRB domain) | In silico molecular docking | -7.3 kJ/mol | [6] |

Pharmacokinetics

Pharmacokinetic studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

4.1. Absorption and Bioavailability

Studies in rats have shown that this compound has low oral bioavailability.

4.2. Distribution and Metabolism

-

In silico predictions suggest that this compound has good blood-brain barrier permeability.[8]

-

ADMET prediction analysis also indicates that this compound does not inhibit the CYP3A4 enzyme, reducing the potential for drug-drug interactions.[8]

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Value | Method | Reference(s) |

| Oral Bioavailability | 4.7% | LC-MS | [11] |

| Mean Recovery (Plasma) | 88.5 - 96.5% | LC-MS | [11] |

| Matrix Effect (Plasma) | 95.3 - 104.7% | LC-MS | [11] |

Signaling and Biosynthetic Pathways

This compound is involved in complex signaling cascades, both as a modulator of endogenous pathways and as a product of an intricate biosynthetic pathway.

5.1. This compound-Modulated Signaling Pathway (Autophagy)

This compound induces autophagy in cancer cells primarily through the inhibition of the PI3K/Akt/mTOR pathway. This diagram illustrates the simplified signaling cascade.

Caption: this compound-induced autophagy signaling pathway via mTOR inhibition.

5.2. UV-B Induced Biosynthesis Signaling Pathway

The production of this compound in C. roseus cell cultures can be enhanced by UV-B irradiation. This process is mediated by a complex signaling cascade.

Caption: UV-B induced signaling cascade for this compound biosynthesis.

Key Experimental Protocols

This section outlines the methodologies used in pivotal studies to characterize the pharmacological profile of this compound.

6.1. Pharmacokinetic Analysis in Rats

-

Objective: To determine the bioavailability and other pharmacokinetic parameters of this compound.

-

Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed for the simultaneous determination of vindoline and this compound in rat plasma.[11]

-

Sample Preparation: Plasma samples were processed for analysis. Mean recoveries for this compound were between 88.5% and 96.5%.[11]

-

Chromatography: Separation was achieved on a C18 column (2.1 × 50 mm, 3.5 µm) using a gradient elution mobile phase of acetonitrile and 0.1% formic acid in water at a flow rate of 0.4 mL/min.[11]

-

Mass Spectrometry: An electrospray ionization (ESI) source was operated in positive ion mode. Quantification was performed using selective ion monitoring (SIM).[11]

-

Analysis: The method was validated for accuracy, precision, and matrix effects and successfully applied to a pharmacokinetic study in rats following oral and intravenous administration.[11]

6.2. Autophagy and Apoptosis Assessment in HepG2 Cells

-

Objective: To investigate the mechanisms of this compound-induced cell death in liver cancer cells.[6]

-

Cell Viability: The IC50 concentration was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after treating HepG2 cells with varying doses of this compound.[6]

-

Apoptosis and Autophagy Detection: Flow cytometry with Annexin V and Propidium Iodide (PI) staining was used to quantify apoptotic and autophagic cell populations.[6]

-

Gene Expression Analysis: Quantitative Polymerase Chain Reaction (qPCR) was employed to measure the expression levels of autophagy-related genes, including LC3, Beclin1, and ULK1, as well as sirtuin-1 and Akt.[6]

-

In Silico Analysis: Molecular docking and molecular dynamics simulations were used to investigate the interaction between this compound and the FRB domain of mTOR.[6]

6.3. Cardiovascular Effects Evaluation (In Vitro)

-

Objective: To determine the direct effects of this compound on blood vessels and heart cells.[4]

-

Isolated Vessel Studies: Endothelium-independent tonic responses were measured in isolated rat aortic rings and third-order branches of the small mesenteric artery pre-constricted with phenylephrine (PE) or KCl. Concentration-response curves for this compound were generated.[4]

-

Intracellular Calcium Measurement: Intracellular free Ca2+ levels were measured in PE-constricted mesenteric arteries to assess the effect of this compound.[4]

-

Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique was used to record L-type voltage-operated Ca2+ channel (VOCC) currents in isolated cardiomyocytes and vascular smooth muscle cells (VSMCs) to directly assess the inhibitory effect of this compound on these channels.[4]

Conclusion

This compound, beyond its established role as a biosynthetic precursor to vinblastine, exhibits a rich and varied pharmacological profile. Its interactions with a multitude of targets, including nAChRs, calcium channels, GABAA receptors, and the mTOR signaling pathway, underscore its potential as a lead compound for the development of novel therapeutics. The cardiovascular, anticancer, and neurological activities of this compound warrant further investigation to fully elucidate its therapeutic potential and mechanisms of action. This technical guide provides a comprehensive foundation for researchers and drug development professionals seeking to explore the multifaceted pharmacology of this important natural product.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. (+)-Catharanthine potentiates the GABAA receptor by binding to a transmembrane site at the β(+)/α(-) interface near the TM2-TM3 loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of interaction of vinca alkaloids with tubulin: this compound and vindoline. | Semantic Scholar [semanticscholar.org]

- 8. aca.unram.ac.id [aca.unram.ac.id]

- 9. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography mass spectrometry simultaneous determination of vindoline and this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Catharanthine as a Precursor in Vinblastine Biosynthesis: A Technical Guide

Introduction

Vinblastine is a potent dimeric, or bisindole, alkaloid that is a cornerstone of various chemotherapy regimens, particularly for treating lymphomas and leukemias.[1][2] This high-value natural product is produced by the Madagascar periwinkle, Catharanthus roseus, but its concentration in the plant is exceptionally low, often around 0.00025% of the dry leaf weight.[1][2][3] This scarcity presents significant challenges for its pharmaceutical supply.[1] Vinblastine's complex structure is formed through the crucial coupling of two monomeric terpenoid indole alkaloid (TIA) precursors: catharanthine and vindoline.[2][4][5] Understanding the mechanism and protocols for this coupling is paramount for researchers in drug development and synthetic biology aiming to develop more efficient and scalable production methods.

This guide provides an in-depth technical overview of this compound's role in the biosynthesis of vinblastine, detailing the enzymatic pathway, quantitative yields from various synthetic approaches, and key experimental protocols.

The Biosynthetic Pathway: From Monomers to Dimer

The formation of vinblastine is a multi-stage process, but the pivotal step is the dimerization of this compound and vindoline.[2] This reaction serves as a key regulatory point in the overall biosynthetic pathway.[4]

-

Enzymatic Coupling: The condensation of this compound and vindoline is catalyzed by a vascular class III peroxidase enzyme, α-3′,4′-anhydrovinblastine synthase (PRX1).[4][5][6]

-

Intermediate Formation: The peroxidase initiates the reaction by oxidizing this compound. This generates a reactive intermediate which then undergoes a nucleophilic attack by vindoline.[4] The product of this initial coupling is not vinblastine itself, but a crucial precursor named α-3′,4′-anhydrovinblastine (AVLB).[2][4][5]

-

Conversion to Vinblastine: In the subsequent step, anhydrovinblastine is hydrated to form vinblastine. While this conversion is known to occur in the plant, the specific enzyme responsible for this hydration step has not yet been fully identified.[2]

-

Further Derivatization: Vinblastine can be further converted into vincristine, another vital anticancer alkaloid, which differs only by an N-formyl group on the vindoline moiety.[2][5]

The following diagram illustrates the core enzymatic coupling pathway.

Quantitative Data on Vinblastine Synthesis

The efficiency of converting this compound and vindoline into vinblastine varies significantly depending on the method employed. Both biocatalytic and chemical synthesis approaches have been developed, alongside efforts to produce the precursors in engineered microbial hosts.

Table 1: Yields from Chemical and Biocatalytic Coupling

| Coupling Method | Precursors | Product | Yield | Reference |

|---|---|---|---|---|

| Fe(III)-Promoted Chemical Synthesis (One-Step) | This compound + Vindoline | Vinblastine | 43% | [3][7] |

| Fe(III)-Promoted Chemical Synthesis (One-Step) | This compound + Vindoline | Leurosidine (isomer) | 23% | [3] |

| Laccase-Mediated Biocatalysis | this compound + Vindoline | Anhydrovinblastine | 56% |[8] |

Table 2: Precursor and Product Titers from Engineered Yeast (Saccharomyces cerevisiae)

| Strain Output | Compound | Titer / Concentration | Reference |

|---|---|---|---|

| Precursor Production | This compound | 527.1 µg/L | [9][10] |

| Precursor Production | Vindoline | 305.1 µg/L | [9][10] |

| Fed-Batch Fermentation | This compound | 91.4 µg/L | [11] |

| Fed-Batch Fermentation | Vindoline | 13.2 µg/L | [11] |

| In Vitro Coupling of Purified Yeast Precursors | Vinblastine | 23.9 µg/L |[11] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of vinblastine from its precursors.

Protocol 1: Enzymatic Coupling using Horseradish Peroxidase (HRP)

This protocol describes the in vitro synthesis of anhydrovinblastine using a commercially available peroxidase.[12]

1. Reagents and Materials:

-

This compound

-

Vindoline

-

Horseradish Peroxidase (HRP), Type VI (Sigma)

-

Hydrogen Peroxide (H₂O₂) or Flavin Mononucleotide (FMN) and MnCl₂

-

Buffer: 0.1 M Tris-HCl (pH 7.0) or 0.1 M MES (pH 6.0)

-

Methanol (HPLC grade)

2. Reaction Setup:

-

Prepare a stock solution of this compound and vindoline in methanol.

-

In a reaction vessel, combine the precursors to a final concentration of 0.15 mM each.

-

Add HRP to a final concentration of 20-40 µg/mL.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 0.15 mM. Alternatively, an H₂O₂-generating system using FMN (0.8 mM) and MnCl₂ (1 mM) under fluorescent light can be used.[12]

-

The optimal pH for the reaction has been identified as 6.0 using MES buffer.[12]

3. Incubation and Termination:

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Terminate the reaction by adding an excess of methanol to precipitate the enzyme.

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis.

Protocol 2: Fe(III)-Promoted Chemical Coupling

This protocol details a direct, one-step chemical synthesis that mimics the presumed biosynthetic process and provides vinblastine directly.[3]

1. Reagents and Materials:

-

This compound

-

Vindoline

-

Iron(III) Chloride (FeCl₃)

-

Sodium Borohydride (NaBH₄)

-

Aqueous 0.1 N HCl

-

Trifluoroethanol (CF₃CH₂OH) as a cosolvent (optional, improves solubility)[3]

2. Coupling and Oxidation/Reduction:

-

Dissolve this compound and vindoline in an aqueous HCl solution (0.1 N), using CF₃CH₂OH if needed to ensure solubility.

-

Add 5 equivalents of FeCl₃ to the mixture at 23 °C. This initiates the coupling to form an iminium ion intermediate.[3]

-

After the coupling reaction is complete, add the resulting mixture to a solution containing Fe(III) and NaBH₄ under an air atmosphere. This step simultaneously oxidizes the C15'-C21' double bond of the anhydrovinblastine intermediate and reduces the iminium ion.

3. Product Profile:

-

This one-step protocol yields vinblastine (approx. 43%) and its naturally occurring C21' isomer, leurosidine (approx. 23%).[3] The reaction exclusively produces the natural C16' stereochemistry.[3][7]

Protocol 3: General Purification and Analysis Workflow

Following either enzymatic or chemical synthesis, the crude product must be purified and analyzed.

1. Purification:

-

Column Chromatography: The crude extract is first loaded onto a silica gel column (e.g., 60–120 mesh).[13]

-

Elution Gradient: The column is eluted with a gradient of chloroform and methanol. A typical gradient might start with 100% chloroform and progressively increase the methanol concentration (e.g., 9:1, 8:2, 7:3, etc.).[13]

-

Fraction Collection & TLC: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) on silica plates, often using a chloroform:methanol (8:2) solvent system.[13][14] Fractions with Rf values corresponding to standard vinblastine are pooled.

-

Preparative TLC: For final polishing, the pooled fractions can be concentrated and subjected to preparative TLC.[13] The bands corresponding to the product are scraped from the plate and eluted with methanol.

2. Analysis:

-

High-Performance Liquid Chromatography (HPLC): Purity and quantification are assessed using reverse-phase HPLC, typically equipped with a UV detector.[14][15]

-

Mass Spectrometry (MS): The identity of the product is confirmed using mass spectrometry, often with an electrospray ionization (ESI) source, to verify the correct molecular weight.[13][15]

The following diagram outlines a typical workflow for synthesis and purification.

Conclusion

This compound is an indispensable precursor for the biosynthesis of vinblastine. The peroxidase-mediated coupling of this compound with vindoline to form anhydrovinblastine is the defining step in the creation of this potent dimeric anticancer agent. While the natural pathway is highly efficient, its low overall yield in the plant has driven extensive research into alternative production methods. Chemical syntheses, particularly the one-step Fe(III)-promoted coupling, offer a direct and high-yield route to vinblastine. Concurrently, advances in synthetic biology that enable the production of both this compound and vindoline in microbial hosts are paving the way for a sustainable and scalable supply chain for this critical pharmaceutical.[6][11] The protocols and data presented here provide a comprehensive foundation for researchers working to harness and optimize the synthesis of vinblastine.

References

- 1. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, this compound, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Coupling of this compound and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. De Novo Biosynthesis of Vindoline and this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast | EurekAlert! [eurekalert.org]

- 11. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]

- 14. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]

- 15. irjet.net [irjet.net]

The Diverse Pharmacological Landscape of Catharanthine: A Profile Beyond Vinblastine

Introduction

Catharanthine, a prominent terpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, is most widely recognized for its crucial role as a precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1] However, a growing body of scientific evidence reveals that this compound possesses a rich and diverse pharmacological profile of its own, independent of its function in dimeric alkaloid formation. These intrinsic biological activities span a range of therapeutic areas, including oncology, cardiovascular medicine, neuropharmacology, and infectious diseases. This technical guide provides an in-depth exploration of the standalone biological activities of this compound, offering researchers and drug development professionals a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity: Induction of Autophagy and Apoptosis

Beyond its role as a building block for vinblastine, this compound exhibits direct cytotoxic and pro-apoptotic effects on cancer cells.[2][3] Studies have shown that it can disrupt the cell cycle by interfering with the formation of the mitotic spindle.[2][3] A significant mechanism of its anticancer action involves the induction of autophagy, a cellular process of self-degradation, through the inhibition of the mTOR signaling pathway.[2][3]

Mechanism of Action: this compound has been shown to reduce oxidative stress and trigger apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner.[2][3] Furthermore, it upregulates the expression of key autophagy-related genes such as LC3, Beclin1, and ULK1.[2][3] Molecular docking and dynamics simulations suggest that this compound interacts with the FRB domain of mTOR, inhibiting its activity and thereby activating autophagy signaling pathways that can lead to autophagic necrosis in cancer cells.[2][3]

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Assay | IC50 | Incubation Time | Reference |

| HepG2 | MTT Assay | Not explicitly stated, but dose-dependent reduction in viability shown | 24h and 48h | [2][3] |

| JURKAT E.6 | XTT Assay | 211 ng/mL (for an indole alkaloid-enriched extract containing this compound) | Not Specified | [4] |

| THP-1 | XTT Assay | 210 ng/mL (for an indole alkaloid-enriched extract containing this compound) | Not Specified | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on the methodology described for evaluating the effect of this compound on HepG2 cells.[2][3]

-

Cell Culture: HepG2 liver carcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and allowed to attach for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

-

Incubation: The plates are incubated for the desired time periods (e.g., 24 and 48 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Signaling Pathway: this compound-Induced Autophagy

Caption: this compound induces autophagy by inhibiting the mTOR complex.

Cardiovascular Effects: Calcium Channel Blockade

This compound demonstrates significant cardiovascular activity, primarily characterized by its ability to lower blood pressure and heart rate.[5] These effects are attributed to its inhibitory action on voltage-operated L-type Ca2+ channels (VOCCs) in both vascular smooth muscle cells and cardiomyocytes.[5][6]

Mechanism of Action: By blocking VOCCs, this compound reduces the influx of calcium into vascular smooth muscle cells, leading to vasodilation, particularly in resistance vasculature like small mesenteric arteries.[5] In cardiomyocytes, this calcium channel blockade contributes to a decrease in heart rate and cardiac contractility.[5] Intravenous administration in rats leads to dose-dependent decreases in blood pressure, heart rate, and cardiac contractility.[5]

Quantitative Data: Cardiovascular Effects of this compound

| Parameter | Tissue/Cell Type | IC50 | Reference |

| Inhibition of VOCC currents | Vascular Smooth Muscle Cells (VSMCs) | 8 µM | [5][6] |

| Inhibition of VOCC currents | Cardiomyocytes | 220 µM | [5][6] |

| Increase in inner vessel wall diameter | Phenylephrine-constricted Mesenteric Arteries | 10 µM | [5] |

| Reduction of intracellular free Ca2+ | Phenylephrine-constricted Mesenteric Arteries | 16 µM | [5] |

Experimental Protocol: In Vitro Vascular Reactivity Assay

This protocol is based on methodologies used to assess the vasorelaxant effects of compounds on isolated arteries.[5][7]

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and third-order mesenteric arteries are carefully dissected and mounted in a multi-myograph system.

-

Equilibration: The arteries are equilibrated in a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Viability Check: The viability of the arterial rings is confirmed by contracting them with a high-potassium solution (e.g., 60 mM KCl).

-

Pre-contraction: Once a stable baseline is achieved, the arteries are pre-contracted with an agonist such as phenylephrine to induce a sustained contraction.

-

Cumulative Concentration-Response: this compound is added to the tissue bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

-

Data Recording: Changes in isometric tension are continuously recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted to determine the EC50 value.

Mechanism Diagram: this compound-Induced Vasodilation

References

- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antagonism of Ca2+ influx via L-type Ca2+ channels mediates the vasorelaxant effect of Catharanthus roseus-derived vindorosine in rat renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Catharanthine on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Catharanthine, a monoterpenoid indole alkaloid derived from the Catharanthus roseus plant, is a crucial precursor in the synthesis of the anticancer drugs vinblastine and vincristine. Beyond its role in chemotherapy, this compound exhibits significant pharmacological activity through its interaction with various ion channels. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on nicotinic acetylcholine receptors (nAChRs) and voltage-operated L-type calcium channels (VOCCs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to support further research and drug development efforts.

Mechanism of Action on Nicotinic Acetylcholine Receptors (nAChRs)

This compound acts as a noncompetitive antagonist at various subtypes of nicotinic acetylcholine receptors. This interaction is central to its effects on the central nervous system, particularly its ability to modulate dopamine transmission, which is implicated in its anti-addictive potential.

Overview of nAChR Antagonism

Studies have shown that this compound inhibits neuronal nAChRs, including α4β2 and α6-containing subtypes, which are located on presynaptic terminals of dopaminergic neurons.[1][2] By blocking these receptors, this compound reduces acetylcholine-evoked dopamine release in brain regions like the nucleus accumbens.[1][2] This mechanism is believed to contribute to its potential for treating substance use disorders. Specifically, this compound has been shown to suppress acetylcholine currents in oocytes expressing recombinant rat α6/α3β2β3 or α6/α3β4 nAChRs.[1][3] Furthermore, this compound and other related alkaloids have been demonstrated to inhibit muscle-type nAChRs in a noncompetitive fashion.

Quantitative Data: Inhibition of nAChRs

The inhibitory potency of this compound on nAChRs has been quantified using various experimental models. The data below summarizes the half-maximal inhibitory concentrations (IC50).

| Target | Cell/Tissue Type | Assay | IC50 (µM) | Reference |

| Muscle-type nAChRs | TE671-hα1β1γδ cells | Epibatidine-induced Ca2+ influx | 17-25 | |

| α4 and α6-containing nAChRs | Mouse nucleus accumbens core slices | Dopamine release inhibition | ~20 | [3] |

Experimental Protocols

The investigation of this compound's effects on nAChRs involves several key experimental techniques.

FSCV is an electrochemical technique used to measure real-time changes in the concentration of electroactive molecules, such as dopamine, in brain slices or in vivo.[4][5][6]

Protocol for Measuring Dopamine Release in Brain Slices:

-

Slice Preparation:

-

Rodent brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) are prepared using a vibratome.[4][7]

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

FSCV Recording:

-

A carbon-fiber microelectrode is positioned in the target brain region within the slice.

-

A triangular voltage waveform (e.g., -0.4 V to +1.3 V and back) is applied to the electrode at a high scan rate (e.g., 400 V/s).[6]

-

Dopamine release is evoked by electrical stimulation via a bipolar stimulating electrode placed nearby.

-

The resulting oxidation current of dopamine is measured and converted to concentration.

-

-

Drug Application:

-

After establishing a stable baseline of evoked dopamine release, this compound is applied to the slice via bath perfusion.

-

Changes in the amplitude and kinetics of the dopamine signal are recorded to determine the inhibitory effect of this compound.[2]

-

This technique is used to study the function of ion channels expressed in a heterologous system.

Protocol for Oocyte Expression and Recording:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific nAChR subunits of interest (e.g., rat α6/α3β2β3 or α6/α3β4).[1][3]

-

Electrophysiological Recording:

-

After 2-7 days of incubation to allow for receptor expression, an oocyte is placed in a recording chamber.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The membrane potential is held at a specific voltage (e.g., -70 mV).

-

-

Drug Application:

-

Acetylcholine (the native agonist) is applied to elicit an inward current through the nAChRs.

-

This compound is then co-applied with acetylcholine to measure its inhibitory effect on the current amplitude.

-

Visualization of Signaling Pathway and Experimental Workflow

References

- 1. This compound Modulates Mesolimbic Dopamine Transmission and Nicotine Psychomotor Effects via Inhibition of α6-Nicotinic Receptors and Dopamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "this compound Modulates Mesolimbic Dopamine Transmission: A Potential " by Benjamin M. Williams [scholarsarchive.byu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]

Methodological & Application

Application Notes and Protocols for Catharanthine Extraction from Catharanthus roseus Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction